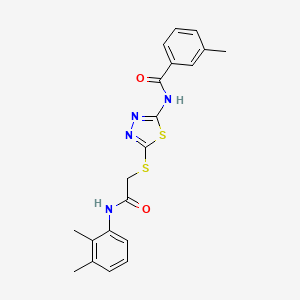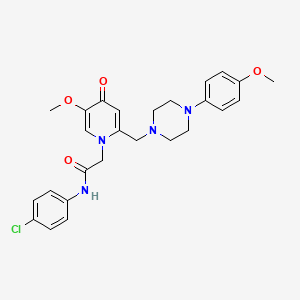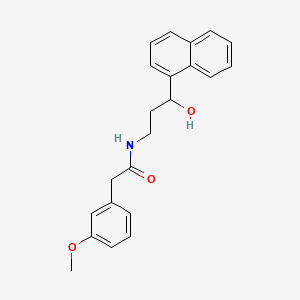
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole, and a thioether. It also contains a 2,3-dimethylphenyl group. These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, thiophene derivatives can be synthesized by heterocyclization of various substrates . Similarly, oxadiazole derivatives can be synthesized through the reaction of phenyl acetic acid derivatives with thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The 2,3-dimethylphenyl group would likely contribute to the overall hydrophobicity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of chemical reactions. For example, thiophene derivatives can undergo various reactions including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, which are structurally related to the compound , have been extensively studied for their anticancer properties . The presence of a thiadiazole ring, as found in this compound, is often associated with potential anticancer activity. Research could explore the efficacy of this compound against various cancer cell lines, investigating mechanisms of action such as apoptosis induction, cell cycle arrest, or inhibition of cancer cell proliferation.
Material Science: Organic Semiconductors
Compounds containing thiophene and thiadiazole rings are known for their applications in material science, particularly in the development of organic semiconductors . The compound’s structural features may allow it to act as a p-type semiconductor material, which could be utilized in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Pharmaceutical Development: Anti-inflammatory Drugs
Thiophene derivatives are recognized for their anti-inflammatory properties . The compound could be synthesized and tested for its effectiveness as an anti-inflammatory agent, potentially leading to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-6-4-8-15(10-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-9-5-7-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIKOUUZACZEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(3-Chlorophenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2857756.png)
![4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol](/img/structure/B2857758.png)

![3-allyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857760.png)
![2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid](/img/structure/B2857764.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2857769.png)


![N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2857774.png)

![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2857778.png)
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one](/img/structure/B2857779.png)